molecular formula C15H18F4N2O B5996301 4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one

4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one

Cat. No.: B5996301
M. Wt: 318.31 g/mol
InChI Key: WGSPDZKRSZMVPL-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl and fluoroaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one typically involves the reaction of 4-fluoroaniline with a piperidine derivative, followed by the introduction of a trifluoromethyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used[4][4].

Scientific Research Applications

4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with its target, potentially modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

Uniqueness

Compared to similar compounds, 4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one is unique due to the presence of both a trifluoromethyl group and a fluoroaniline moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4,4,4-trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F4N2O/c16-11-3-5-12(6-4-11)20-13-2-1-9-21(10-13)14(22)7-8-15(17,18)19/h3-6,13,20H,1-2,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSPDZKRSZMVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(F)(F)F)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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